2,4-Dichloro-3,5-difluoronitrobenzene

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming polysubstituted benzene derivatives. The official IUPAC name is 2,4-dichloro-1,3-difluoro-5-nitrobenzene , which precisely describes the positions of all substituents on the benzene ring. This nomenclature system numbers the carbon atoms of the benzene ring sequentially, with the nitro group typically receiving priority as the principal functional group.

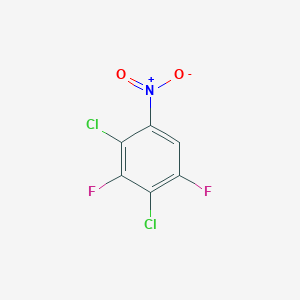

The structural representation reveals a benzene ring with five substituents arranged in a specific pattern. The nitro group occupies position 5, while chlorine atoms are located at positions 2 and 4, and fluorine atoms are positioned at carbons 1 and 3. This substitution pattern creates a highly electronegative environment around the benzene ring due to the presence of multiple electron-withdrawing groups.

The InChI (International Chemical Identifier) code for this compound is documented as 1S/C6HCl2F2NO2/c7-4-2(9)1-3(11(12)13)5(8)6(4)10/h1H. This standardized representation provides a unique identifier that can be used across different chemical databases and software systems. The InChI Key, JMGWWGJSSUQAFX-UHFFFAOYSA-N, serves as a shortened version of the full InChI code for more efficient database searches.

Alternative systematic names found in the literature include "1,3-difluoro-2,4-dichloro-5-nitrobenzene" and "benzene, 2,4-dichloro-1,3-difluoro-5-nitro-". These variations reflect different approaches to prioritizing the substituents but refer to the same chemical structure.

Molecular Formula and Weight Analysis

The molecular formula of 2,4-dichloro-3,5-difluoronitrobenzene is C6HCl2F2NO2. This formula indicates the compound contains six carbon atoms forming the benzene ring backbone, one hydrogen atom, two chlorine atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms. The high degree of substitution is evident from the fact that only one hydrogen atom remains on the benzene ring, with the other five positions occupied by various substituents.

The molecular weight is precisely calculated as 227.98 grams per mole. This relatively high molecular weight for a monoaromatic compound reflects the presence of multiple heavy halogen atoms (chlorine and fluorine) and the nitro functional group. The weight distribution shows that the halogen atoms contribute significantly to the overall molecular mass, with the two chlorine atoms (atomic weight approximately 35.45 each) and two fluorine atoms (atomic weight approximately 19.00 each) accounting for a substantial portion of the total molecular weight.

| Molecular Component | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| Carbon | 6 | 12.01 | 72.06 |

| Hydrogen | 1 | 1.008 | 1.008 |

| Chlorine | 2 | 35.45 | 70.90 |

| Fluorine | 2 | 19.00 | 38.00 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | 14 | - | 227.98 |

The elemental composition analysis reveals that carbon represents approximately 31.6% of the molecular weight, while the halogen atoms (chlorine and fluorine combined) constitute about 47.8% of the total mass. This high halogen content significantly influences the compound's physical and chemical properties, including its reactivity patterns and stability characteristics.

CAS Registry Numbers and Alternative Identifiers

Several alternative identifiers are used across different chemical information systems and databases. The compound is referenced by various product numbers depending on the supplier, including Combi-Blocks identifier AN-3506 and product number COM448612571. The MDL number MFCD27578156 provides another standardized reference used in chemical inventory systems.

Isomeric Relationships with Ortho/Meta/Para-Substituted Nitrobenzene Derivatives

The isomeric relationships of this compound with other substituted nitrobenzene derivatives demonstrate the complexity of polysubstituted aromatic systems. Research indicates that the number of possible isomers for dichloronitrobenzene compounds is six, though this expands significantly when additional substituents such as fluorine atoms are introduced.

Several distinct isomers of dichloro-difluoro-nitrobenzene compounds have been identified and characterized in the literature. The compound 1,3-dichloro-2,4-difluoro-5-nitrobenzene (CAS 15952-70-2) represents a constitutional isomer with the same molecular formula but different substitution pattern. This isomer differs in the specific positions of the chlorine and fluorine atoms around the benzene ring while maintaining the same overall composition.

Another documented isomer is 2,3-dichloro-4,5-difluoro-1-nitrobenzene (CAS 112062-57-4), which demonstrates yet another arrangement of the same substituents. The compound 2,4-dichloro-1,5-difluoro-3-nitrobenzene (CAS 1977-85-1) provides an additional example of how the positions of identical substituents can be rearranged to create distinct chemical entities.

| Isomer | CAS Number | IUPAC Name | Molecular Weight (g/mol) |

|---|---|---|---|

| Primary Compound | 774-19-6 | 2,4-dichloro-1,3-difluoro-5-nitrobenzene | 227.98 |

| Isomer 1 | 15952-70-2 | 1,3-dichloro-2,4-difluoro-5-nitrobenzene | 227.98 |

| Isomer 2 | 112062-57-4 | 2,3-dichloro-4,5-difluoro-1-nitrobenzene | 227.98 |

| Isomer 3 | 1977-85-1 | 2,4-dichloro-1,5-difluoro-3-nitrobenzene | 227.98 |

The structural diversity among these isomers illustrates the importance of precise nomenclature in distinguishing between compounds that share identical molecular formulas but possess different connectivity patterns. Each isomer exhibits distinct physical properties, reactivity patterns, and synthetic utility despite sharing the same elemental composition. The systematic naming conventions become crucial for accurately communicating which specific isomer is being discussed in scientific literature or commercial applications.

The ortho, meta, and para relationships in these compounds refer to the relative positions of substituents on the benzene ring. In this compound, the chlorine atoms at positions 2 and 4 are in a meta relationship to each other, while the fluorine atoms at positions 1 and 3 are also in a meta relationship. The nitro group at position 5 maintains specific ortho and meta relationships with the halogen substituents, creating a unique electronic environment that influences the compound's chemical behavior.

Properties

IUPAC Name |

2,4-dichloro-1,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F2NO2/c7-4-2(9)1-3(11(12)13)5(8)6(4)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGWWGJSSUQAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2,4-Difluoronitrobenzene (Direct Chlorination Method)

Overview:

This method involves chlorinating 2,4-difluoronitrobenzene to introduce chlorine atoms selectively at the 3 and 5 positions of the benzene ring. The process is typically conducted in the presence of a catalyst and under controlled temperature conditions to achieve regioselectivity.

- Reactants: 2,4-difluoronitrobenzene, chlorine gas

- Catalyst: Iodine (used as a catalyst to facilitate electrophilic aromatic substitution)

- Solvent: Polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane

- Temperature: 120–160°C

- Reaction Time: 1–10 hours

- Conditions: The reaction mixture is maintained under stirring, with iodine (preferably in a weight ratio of 0.02–0.07:1 relative to 2,4-difluoronitrobenzene) and chlorine gas (molar ratio 1–10:1).

Reaction Scheme:

$$ \text{2,4-difluoronitrobenzene} + \text{Cl}2 \xrightarrow[\text{I}2]{\text{polar solvent, 120–160°C}} \text{2,4-dichloro-3,5-difluoronitrobenzene} $$

- The process minimizes formation of isomeric chlorinated byproducts due to regioselectivity.

- The reaction is typically followed by purification via recrystallization or chromatography.

Nitration and Subsequent Chlorination (Sequential Method)

Overview:

This approach involves nitrating chlorinated fluorobenzenes, followed by selective chlorination at the desired positions. It is especially useful when starting from simpler chlorinated fluorobenzenes.

- Starting Material: 2,4-difluoronitrobenzene or related chlorofluorobenzenes

- Nitration: Conducted using a mixture of concentrated nitric acid and sulfuric acid under mild conditions to introduce the nitro group at the desired position.

- Chlorination: Subsequent chlorination at the 3 and 5 positions is achieved via electrophilic substitution, catalyzed by iodine or iron catalysts, in polar solvents at elevated temperatures (120–160°C).

- Better control over substitution patterns when starting from chlorinated fluorobenzenes.

- Suitable for large-scale synthesis due to straightforward reaction conditions.

Catalytic Hydrogenation and Derivatization

Overview:

This method involves hydrogenating nitro derivatives to amino compounds, followed by chlorination or further functionalization.

- Hydrogenation: Using catalysts such as Raney nickel, palladium on carbon, or iron powder in solvents like DMF or sulfuric acid at moderate temperatures (~50°C).

- Subsequent Chlorination: The amino intermediates are chlorinated using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions, then nitrated or fluorinated as needed.

- Mainly used for synthesizing intermediates for further functionalization rather than direct synthesis of the target compound.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Solvent(s) | Temperature Range | Reaction Time | Notable Features |

|---|---|---|---|---|---|---|

| Direct Chlorination | 2,4-Difluoronitrobenzene | Chlorine gas, iodine catalyst | DMF, DMSO, sulfolane | 120–160°C | 1–10 hours | High regioselectivity, minimal byproducts |

| Sequential Nitration/Chlorination | Chlorinated fluorobenzenes | Nitric acid, sulfuric acid, iodine/Fe catalyst | Concentrated acids, polar solvents | Mild to moderate | Variable | Better control over substitution pattern |

| Hydrogenation & Chlorination | Nitro derivatives | Raney nickel, palladium, iron powder | DMF, sulfuric acid | 50–100°C | 3–8 hours | Useful for intermediates, can be combined with other steps |

Research Findings and Notes

- Catalyst Efficiency: Iodine has been shown to significantly enhance regioselectivity during chlorination, reducing formation of undesired isomers.

- Reaction Conditions: Mild to moderate temperatures (120–160°C) are optimal for balancing reaction rate and selectivity.

- Solvent Choice: Polar aprotic solvents such as DMSO and DMF are preferred due to their ability to dissolve aromatic compounds and facilitate electrophilic substitution.

- Environmental Considerations: Use of chlorine gas necessitates careful handling and appropriate safety measures, with alternatives like N-chlorosuccinimide being explored for greener processes.

Chemical Reactions Analysis

2,4-Dichloro-3,5-difluoronitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the benzene ring.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common reagents used in these reactions include alkali metal fluorides, hydrogen gas, and palladium catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2,4-Dichloro-3,5-difluoronitrobenzene is primarily used as an intermediate for synthesizing pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations, including:

- Nucleophilic Aromatic Substitution : This compound can undergo nucleophilic aromatic substitution reactions where nucleophiles replace halogen atoms on the benzene ring.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of palladium catalysts.

Biology

In biological research, this compound serves as a probe in biochemical assays and studies of enzyme mechanisms. Its electrophilic nature enables it to interact with biological macromolecules, potentially leading to cytotoxic effects on microbial cells and cancer lines.

Case Study: Antimicrobial Efficacy

Research has indicated that halogenated nitrobenzenes exhibit significant antimicrobial activity against various pathogens. In vitro studies demonstrated that this compound effectively inhibited bacterial growth.

Medicine

The compound acts as a precursor in the synthesis of several therapeutic agents. It has been investigated for its potential cytotoxic effects on cancer cell lines, where its ability to induce apoptosis has been linked to its electrophilic properties.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique chemical structure allows it to be employed in creating insecticidal active ingredients and other agricultural chemicals .

Data Table: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial Activity | Effective against various pathogens; significant inhibition observed. |

| Cytotoxicity | Induces apoptosis in cancer cell lines; linked to electrophilic properties. |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,5-difluoronitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The compound’s effects are mediated through its ability to undergo nucleophilic aromatic substitution and other chemical reactions, leading to the formation of various products that exert biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2,4-dichloro-3,5-difluoronitrobenzene and analogous halogenated nitrobenzenes are critical for their synthesis, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences

Synthesis Pathways :

- This compound is synthesized via chlorination of 2,4-difluoronitrobenzene under optimized conditions (91.2% yield with Fe catalyst at 120°C) . In contrast, 2-Chloro-3,5-difluoronitrobenzene requires sequential fluorination, nitration, and chlorination, highlighting the impact of substituent positioning on synthetic complexity .

- Dehalogenation studies on 2,6-dichloro-3,5-difluoronitrobenzene demonstrate selective chlorine removal, a reactivity less feasible in compounds with meta-fluorine substituents due to steric and electronic effects .

Reactivity and Applications :

- The 2,4-dichloro-3,5-difluoro substitution pattern enhances electrophilicity, favoring nucleophilic displacement reactions critical for forming benzoylurea insecticides . Comparatively, 3,5-Difluoronitrobenzene (lacking chlorine) is more reactive in aromatic fluorination but less versatile in agrochemical synthesis .

- 2,3,4-Trifluoronitrobenzene (three fluorine atoms) exhibits higher electron-withdrawing effects, altering its solubility and reactivity in SNAr reactions compared to dichloro-difluoro analogs .

Thermodynamic and Electronic Properties :

- DFT studies on 2,5-difluoronitrobenzene (structurally similar) reveal that fluorine substituents reduce the electron density at the nitro group, affecting redox behavior and stability . This trend likely extends to this compound, where chlorine further amplifies electron withdrawal.

Safety and Handling :

- This compound carries hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) . Analogues like 3,5-Difluoronitrobenzene exhibit milder hazards due to fewer chlorine atoms .

Research Findings and Data

Table 3: Hazard Profiles

| Compound | Hazard Statements | GHS Signal Word | |

|---|---|---|---|

| This compound | H302, H315, H319, H335 (Toxic if swallowed) | Warning | |

| 3,5-Difluoronitrobenzene | H302 (Harmful if swallowed) | Warning |

Biological Activity

2,4-Dichloro-3,5-difluoronitrobenzene (DCDFNB) is an aromatic compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

DCDFNB has the molecular formula C₆H₃Cl₂F₂N O₂ and features two chlorine atoms, two fluorine atoms, and a nitro group attached to a benzene ring. Its molecular weight is approximately 209.99 g/mol. The presence of these electronegative substituents significantly influences its reactivity and interaction with biological systems.

Synthesis

The synthesis of DCDFNB typically involves the nitration of chlorinated fluorobenzenes. Common methods include:

- Nitration of 1,2-Dichloro-3-fluorobenzene : This method utilizes concentrated nitric acid and sulfuric acid to introduce the nitro group effectively.

- Hydrogenation Processes : Various patents describe hydrogenation methods that convert nitro groups to amine functionalities, yielding derivatives like 3,5-difluoroaniline with significant yields (up to 88.9%) .

Antimicrobial Properties

Research indicates that compounds structurally similar to DCDFNB exhibit notable antimicrobial and antifungal properties. The electrophilic nature of halogenated nitrobenzenes allows them to interact with biological macromolecules, potentially leading to cytotoxic effects on microbial cells .

Enzyme Interaction

Studies have shown that DCDFNB can interact with specific enzymes and receptors within biological systems. This interaction may lead to inhibition or activation of enzymatic pathways, although detailed mechanisms remain under investigation .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that halogenated nitrobenzenes possess significant antimicrobial activity against various pathogens. DCDFNB was tested alongside other derivatives, showing promising results in inhibiting bacterial growth .

- Cytotoxicity Assays : In vitro assays indicated that DCDFNB exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis was linked to its electrophilic properties, which facilitate interactions with cellular nucleophiles .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dichloro-3,5-difluoronitrobenzene, and what factors influence yield optimization?

- Methodology : The compound can be synthesized via sequential halogenation and nitration of benzene derivatives. For example, fluorination of a dichloronitrobenzene precursor using KF in polar aprotic solvents (e.g., DMF) at 120–150°C under inert atmosphere is a common approach. Yield optimization depends on controlling stoichiometry of halogenating agents (e.g., Cl₂ or SO₂Cl₂), reaction temperature, and catalyst selection (e.g., FeCl₃ for electrophilic substitution). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (chloroform/methanol) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodology :

- ¹⁹F NMR : Fluorine atoms in the 3,5-positions produce distinct chemical shifts (δ ~ -110 to -120 ppm for aromatic C-F bonds).

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂) appear deshielded (δ ~ 8.0–8.5 ppm).

- IR : Strong absorption bands for nitro (-NO₂, ~1520 cm⁻¹) and C-F (~1250 cm⁻¹) groups confirm functional groups.

- MS : Molecular ion peaks at m/z 234 (M⁺) and isotopic patterns for Cl/F aid in structural validation. Cross-reference with databases like PubChem or CAS ensures accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (R20/21/22) .

- Storage : Store at -20°C in airtight containers to prevent decomposition. Label with hazard symbols (Xi, T) and risk phrases (R36/37/38) .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal. Follow EPA guidelines for halogenated waste (D003) to mitigate environmental toxicity (R50/53) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : The nitro group (-NO₂) and halogens (-Cl, -F) act as electron-withdrawing groups, directing nucleophiles to specific positions. Computational studies (DFT or Hartree-Fock methods) can map electrostatic potential surfaces to predict reactivity. For example, fluorines at 3,5-positions increase electron deficiency at the 2,4-positions, favoring substitution by amines or alkoxides. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Database Mining : Use REAXYS or SciFinder to identify analogous reactions (e.g., Suzuki coupling with boronic acids).

- Machine Learning : Train models on reaction datasets (e.g., Pistachio or BKMS_METABOLIC) to predict optimal catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., THF/water).

- Mechanistic Insights : Transition-state modeling (Gaussian or ORCA) clarifies steric hindrance from fluorine substituents, which may reduce coupling efficiency at the 3,5-positions .

Q. How can crystallization challenges due to polymorphism in this compound be resolved?

- Methodology :

- Solvent Screening : Test solvents with varying polarity (e.g., ethanol, acetonitrile) to isolate stable polymorphs.

- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions enhances crystal uniformity.

- PXRD Analysis : Compare experimental patterns with simulated data (Mercury or SHELX) to identify dominant polymorphs. For twinned crystals, SHELXL refinement is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.